molecular formula C9H10O B14463294 1,3,5-Cycloheptatriene, 7-(methoxymethylene)- CAS No. 71133-64-7

1,3,5-Cycloheptatriene, 7-(methoxymethylene)-

Cat. No.: B14463294
CAS No.: 71133-64-7
M. Wt: 134.17 g/mol
InChI Key: WYUXWMKOLGWMKU-UHFFFAOYSA-N
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Description

1,3,5-Cycloheptatriene, 7-(methoxymethylene)- is an organic compound with a seven-membered ring structureIt is a derivative of cycloheptatriene, which is known for its non-aromatic nature and theoretical interest in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Cycloheptatriene, 7-(methoxymethylene)- can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by the addition of a methoxymethylene group . Another method includes the pyrolysis of the adduct of cyclohexene and dichlorocarbene, which then undergoes further reactions to introduce the methoxymethylene group .

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors or pyrolysis units to ensure efficient and high-yield synthesis. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Cycloheptatriene, 7-(methoxymethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 1,3,5-Cycloheptatriene, 7-(methoxymethylene)- exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes, which can then participate in catalytic reactions. Additionally, its derivatives may interact with biological targets, such as enzymes or receptors, leading to specific biological effects .

Properties

CAS No.

71133-64-7

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

7-(methoxymethylidene)cyclohepta-1,3,5-triene

InChI

InChI=1S/C9H10O/c1-10-8-9-6-4-2-3-5-7-9/h2-8H,1H3

InChI Key

WYUXWMKOLGWMKU-UHFFFAOYSA-N

Canonical SMILES

COC=C1C=CC=CC=C1

Origin of Product

United States

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